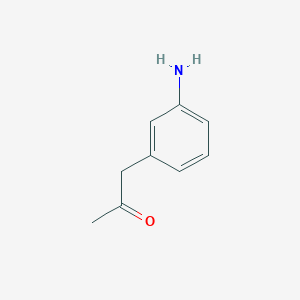
1-(3-Aminophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminophenyl)propan-2-one is an organic compound with the molecular formula C9H11NO It is a ketone derivative with an amino group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Aminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-nitroacetophenone followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of aluminum chloride (AlCl3) as a catalyst for the acylation step and hydrogenation or reduction using a suitable reducing agent like iron powder or tin chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-(3-Aminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
科学研究应用
1-(3-Aminophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-(3-Aminophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
3-Amino-1-phenyl-1-propanone: Similar structure but with different substitution patterns.
1-(2-Aminophenyl)propan-2-one: Positional isomer with the amino group at a different position on the phenyl ring.
1-(4-Aminophenyl)propan-2-one: Another positional isomer with the amino group at the para position.
Uniqueness
1-(3-Aminophenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5,10H2,1H3 |
InChI 键 |
HMNZERPTZRKDFW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



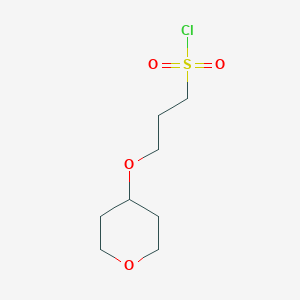
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)


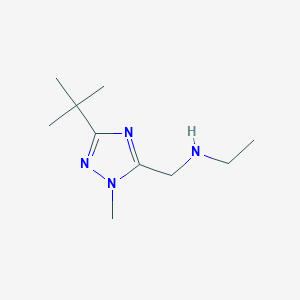

![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
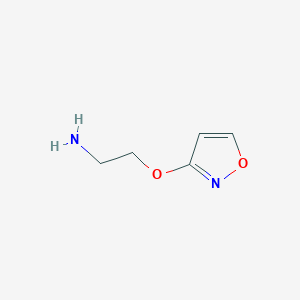
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
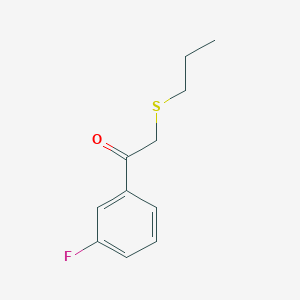
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
